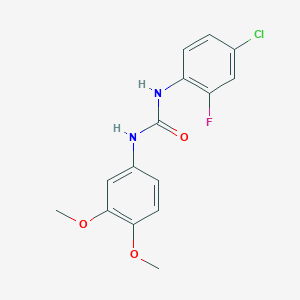![molecular formula C17H19N3O B5724553 6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine, commonly known as MPP, is a chemical compound that has gained significant attention in the field of scientific research. MPP is a pyrrolopyridazine derivative that has shown potential in various biological and pharmacological applications.
Mechanism of Action
The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MPP has been found to inhibit the activity of protein kinases, including Akt and mTOR, which are involved in cell growth and survival. MPP has also been found to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPP has been shown to have various biochemical and physiological effects. Studies have demonstrated that MPP can induce cell cycle arrest and apoptosis in cancer cells. MPP has also been found to inhibit angiogenesis, which is the process by which new blood vessels are formed. Additionally, MPP has been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of MPP is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. MPP is also relatively easy to synthesize, which makes it readily available for scientific research. However, one of the limitations of MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on MPP. One potential direction is the development of new formulations of MPP that can improve its solubility and bioavailability. Another direction is the investigation of the potential of MPP in combination with other anti-cancer agents. Additionally, further studies are needed to fully elucidate the mechanism of action of MPP and its potential in the treatment of other diseases besides cancer.
Conclusion:
In conclusion, MPP is a promising compound that has shown potential in various scientific research applications, particularly in the field of cancer research. Its potent anti-cancer activity, combined with its relative ease of synthesis, makes it an attractive candidate for the development of new cancer therapies. Further research is needed to fully elucidate its mechanism of action and potential in the treatment of other diseases.
Synthesis Methods
The synthesis of MPP involves the reaction of 2,3,5,6-tetramethylpyrazine with 2-methoxyphenylhydrazine in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The purity of the final product is confirmed using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
MPP has been extensively studied for its potential in various scientific research applications. One of the most significant applications of MPP is in the field of cancer research. Studies have shown that MPP exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. MPP has been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
properties
IUPAC Name |
6-(2-methoxyphenyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-10-16-12(3)20(13(4)17(16)11(2)19-18-10)14-8-6-7-9-15(14)21-5/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSGTWHMPYWXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1C3=CC=CC=C3OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


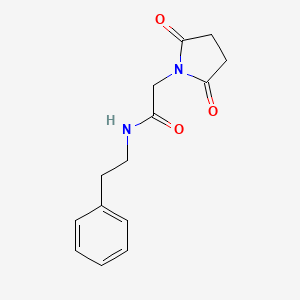
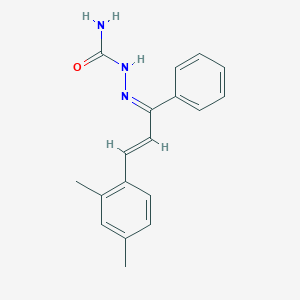


![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5724497.png)
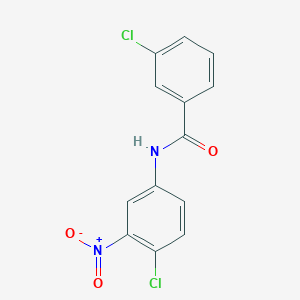
![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)
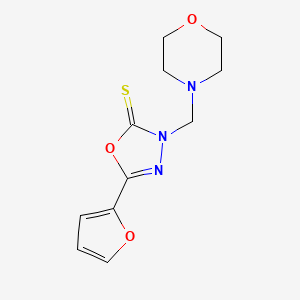
![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![5-(4-chlorophenyl)-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5724541.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
